8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
CAS No.:
VCID: VC17778492
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Description |
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the CAS number 1092352-03-8. It belongs to the benzoxepin class of compounds, which are known for their potential pharmacological properties. This compound is often studied in the context of medicinal chemistry due to its structural versatility and potential biological activity. Synthesis and PreparationThe synthesis of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multi-step organic synthesis methods. These methods often include ring closure reactions and functional group transformations to introduce the chlorine and amine groups. The hydrochloride salt is prepared by reacting the base with hydrochloric acid, which enhances its stability and facilitates handling. Biological Activity and Research FindingsWhile specific biological activity data for 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is limited, compounds within the benzoxepin class have been explored for various pharmacological properties, including potential applications in neuroscience and psychiatry. The structural features of these compounds make them candidates for further medicinal chemistry studies aimed at developing new therapeutic agents. Safety and HandlingThe hydrochloride salt of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is classified under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Proper handling and safety precautions are essential when working with this compound.
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Product Name | 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | ||||||||||
Molecular Formula | C10H12ClNO | ||||||||||
Molecular Weight | 197.66 g/mol | ||||||||||
IUPAC Name | 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | ||||||||||
Standard InChI | InChI=1S/C10H12ClNO/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9H,1-2,5,12H2 | ||||||||||
Standard InChIKey | AJOUGIAPSIVVMD-UHFFFAOYSA-N | ||||||||||
Canonical SMILES | C1CC(C2=C(C=C(C=C2)Cl)OC1)N | ||||||||||
PubChem Compound | 37755 | ||||||||||
Last Modified | Aug 10 2024 |
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